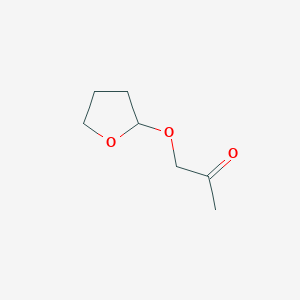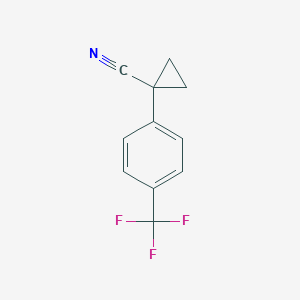
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C11H8F3N . It has a molecular weight of 211.19 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]cyclopropanecarbonitrile .
Molecular Structure Analysis
The SMILES string for this compound is N#CC1(C(C=C2)=CC=C2C(F)(F)F)CC1 . The InChI code is 1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.283 g/mL at 25°C (lit.) .Applications De Recherche Scientifique
Application 1: Kinetic Resolution of Enantiomers
- Summary of the Application: The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .
- Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio and time on the reaction were investigated .
- Results or Outcomes: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
Application 2: Extraction of Ni Ions
- Summary of the Application: A new triazene 1-oxide derivative was synthesized and used in the extraction of Ni ions .
- Methods of Application: The molecule was synthesized and its crystal structure was solved by full-matrix least-squares . The molecule was then used for the selective extraction and spectrophotometric determination of the Ni2+ ion in natural water .
- Results or Outcomes: Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10−7–8.4×10−3 M. The detecting limit of this method was 6.0×10−7 M Ni2+ . No considerable interference was found from at least 100 times concentrations of a number of possibly interfering ions .
Application 3: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines are synthesized using a trifluoromethyl-containing building block .
- Methods of Application: The synthesis involves a cyclocondensation reaction .
- Results or Outcomes: The outcome is the production of trifluoromethylpyridines .
Application 4: Pest Control
- Summary of the Application: Trifluoromethylpyridine derivatives have been found to have superior pest control properties compared to traditional phenyl-containing insecticides .
- Methods of Application: The compound is applied in areas where pest control is needed .
- Results or Outcomes: The use of trifluoromethylpyridine derivatives results in effective pest control .
Application 5: Synthesis of Trifluoromethoxyphenyl Derivatives
- Summary of the Application: Trifluoromethoxyphenyl derivatives are synthesized and used in various chemical reactions .
- Methods of Application: The synthesis involves various organic reactions .
- Results or Outcomes: The outcome is the production of trifluoromethoxyphenyl derivatives .
Application 6: Synthesis of Cyclopropanecarboxylic Acid Derivatives
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHDYUQTLHLHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924770 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | |
CAS RN |
124276-61-5 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

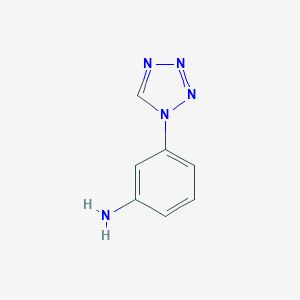
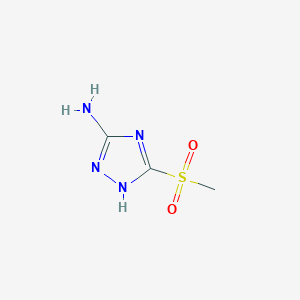
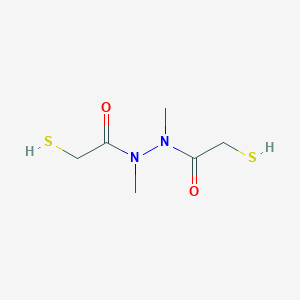
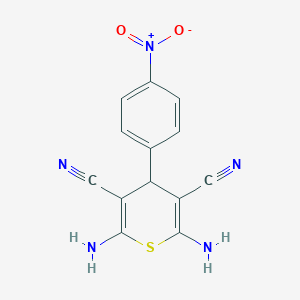
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
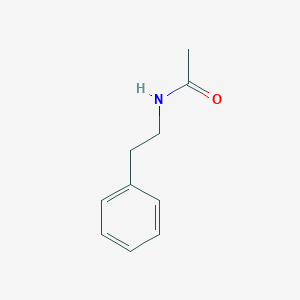
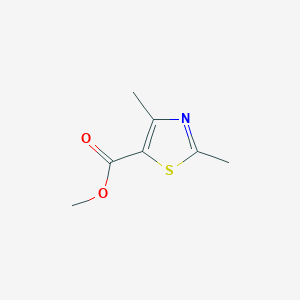
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
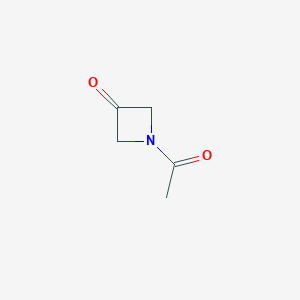
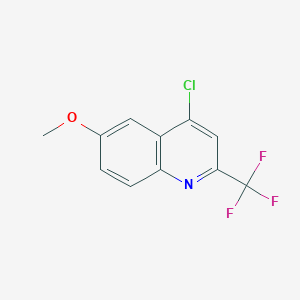

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)
